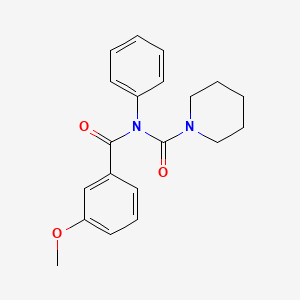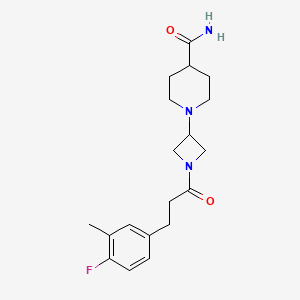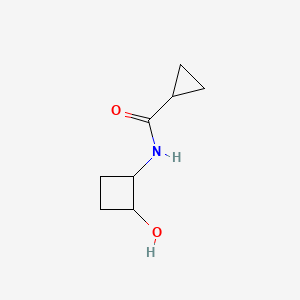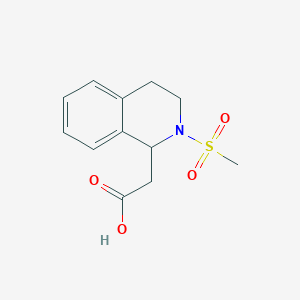
N-(3-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of benzoyl-beta-alanine . It’s likely to have a complex structure with multiple functional groups, including a benzoyl group and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as m-Methoxy-N′-(3-methoxybenzoyl)-N-phenylbenzohydrazide are synthesized through reactions involving phenyl hydrazine and anisoyl chloride .Molecular Structure Analysis
The molecular structure of similar compounds involves complex arrangements of aromatic rings and functional groups . The dihedral angles between the mean plane of the central benzene ring and two terminal aromatic rings are significant .Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives have been synthesized through various methods, leading to the development of novel structures with potential biological activities. For instance, research has led to the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, showcasing their potential cytotoxic activity against different cancer cell lines (Hassan et al., 2015). Similarly, the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been explored, with some showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Biological Evaluation
The compound's derivatives have been evaluated for their biological activities, including their potential as anticancer agents. For example, the structure-based design, synthesis, and biological evaluation of novel dibenzo[b,h][1,6]naphthyridinecarboxamides have been conducted, with some compounds showing significant anticancer activity against the A549 cell line (Vennila et al., 2020). This indicates the relevance of N-(3-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide derivatives in the development of new anticancer drugs.
Molecular Docking Studies
Research has also delved into molecular docking studies to understand the interaction of these compounds with biological targets. These studies help in the rational design of compounds with improved efficacy and selectivity for their targets. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors, showcasing the compound's derivatives' potential in targeted cancer therapy (Schroeder et al., 2009).
Antimicrobial and Antioxidant Activities
Furthermore, the antimicrobial and antioxidant activities of new benzamides from endophytic Streptomyces sp. have been investigated, highlighting the potential of N-(3-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide derivatives in developing new antimicrobial and antioxidant agents (Yang et al., 2015).
properties
IUPAC Name |
N-(3-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-12-8-9-16(15-18)19(23)22(17-10-4-2-5-11-17)20(24)21-13-6-3-7-14-21/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRZPLVFMPOPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Prop-2-enyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2651550.png)



![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B2651556.png)
![[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride](/img/structure/B2651557.png)



![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2651565.png)

![4-butoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2651568.png)
![{1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone](/img/structure/B2651572.png)